molecular formula C14H20O4 B12548284 Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate CAS No. 828913-60-6

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate

Cat. No.: B12548284
CAS No.: 828913-60-6
M. Wt: 252.31 g/mol
InChI Key: CVKSPSZQJAZBIS-UHFFFAOYSA-N
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Description

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkylating agents. One common method involves the alkylation of dimethyl malonate with 2-methylprop-2-en-1-yl bromide and pent-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester groups can undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • Dimethyl 2-(2-methylprop-2-en-1-yl)malonate
  • Dimethyl 2-(pent-1-yn-1-yl)malonate

Uniqueness

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups in the same molecule, which provides a diverse range of reactivity. This dual functionality allows for the formation of complex structures through various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

828913-60-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-2-enyl)-2-pent-1-ynylpropanedioate

InChI

InChI=1S/C14H20O4/c1-6-7-8-9-14(10-11(2)3,12(15)17-4)13(16)18-5/h2,6-7,10H2,1,3-5H3

InChI Key

CVKSPSZQJAZBIS-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(CC(=C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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